N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE
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Overview
Description
N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a pyrimidine moiety, and a sulfonamide group, making it a versatile molecule in various chemical reactions and biological studies.
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a well-known therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases , which play crucial roles in cell signaling and growth. Therefore, it’s plausible that this compound may also target similar proteins or pathways.
Mode of Action
Based on its structural similarity to imatinib , it can be hypothesized that it may interact with its targets (potentially tyrosine kinases) through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions could lead to the inhibition of the target proteins, thereby affecting cell signaling and growth.
Biochemical Pathways
If we consider its potential similarity to imatinib, it might affect pathways related to cell signaling and growth, particularly those involving tyrosine kinases .
Result of Action
If it acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, thereby affecting cell signaling and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring is often synthesized through a condensation reaction between appropriate aldehydes and amines under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE: shares structural similarities with other sulfonamide-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of a piperazine ring, a pyrimidine moiety, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2S/c1-13-5-6-18-15(11-13)21-16-12-17(20-14(2)19-16)23-7-9-24(10-8-23)27(25,26)22(3)4/h5-6,11-12H,7-10H2,1-4H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYGGRXJXAVUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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